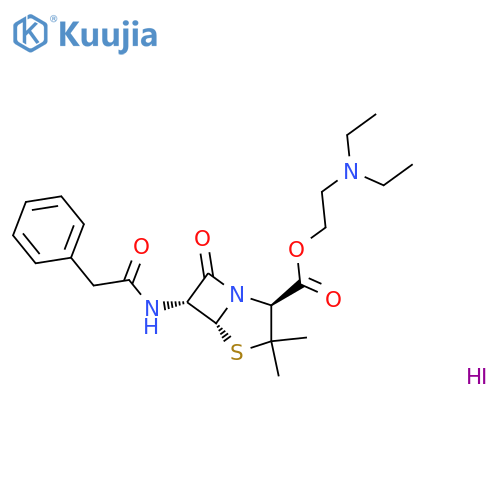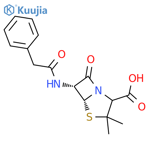Synthesis, isolation, and purification of benzylpenicillin β-diethylaminoethyl ester hydroiodide
,
Russian Journal of Applied Chemistry,
2010,
83(7),
1230-1237







